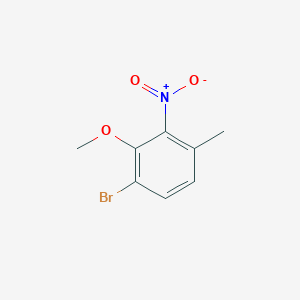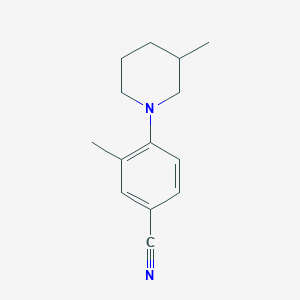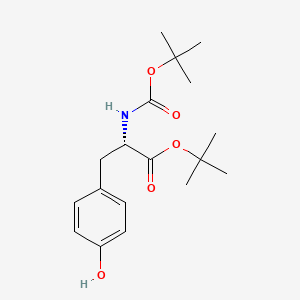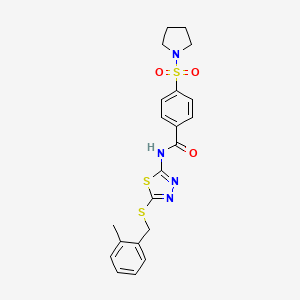
(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-Methyl-4-oxoquinazolin-3(4H)-yl)acetic acid (MQA) is an organic compound with a unique structure and a wide range of potential applications in the field of synthetic organic chemistry. MQA is a highly versatile compound, and can be used as a building block for the synthesis of a variety of other compounds. It is a valuable starting material for the synthesis of biologically active compounds and can be used in the synthesis of drugs, dyes, and pharmaceuticals. In addition, it can be used in the synthesis of polymers, surfactants, and other materials.
Applications De Recherche Scientifique
Antibacterial Activity
Research demonstrates that derivatives of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, such as N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl) derivatives, have been synthesized and show promising antibacterial activity against various bacterial strains like S.aureus, E.coli, P.vulgaris, and K. pneumoniae. These compounds are characterized by their structural elements and analyzed for their potential as antibacterial agents (Singh et al., 2010).
Anti-inflammatory and Analgesic Properties
Some newly synthesized derivatives of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid have been evaluated for their anti-inflammatory and analgesic activities. The studies found that certain derivatives exhibit significant anti-inflammatory and analgesic properties, comparable to standard drugs like phenylbutazone (Kumar et al., 2014).
Potential in Alzheimer's Disease Treatment
Derivatives of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, specifically 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives, have been investigated for their potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase. These are key targets in the treatment of Alzheimer's disease, suggesting a promising avenue for therapeutic application (Zarei et al., 2021).
Anticonvulsant Activity
Research into 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide derivatives, closely related to (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, has indicated potential anticonvulsant activity. These derivatives have been synthesized and evaluated both in vivo and in silico, showing promise in anticonvulsive action (El Kayal et al., 2019).
Antimicrobial and Antifungal Properties
Various derivatives of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid have been synthesized and assessed for their antimicrobial and antifungal activities. The results show that certain compounds exhibit significant activity against bacterial and fungal strains, highlighting their potential in antimicrobial therapies (Sahu et al., 2008).
Antitumor Activity
The derivatives of (8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid, such as thiophene analogues of 5-chloro-5,8-dideazafolic acid, have been explored for their antitumor activity. These compounds have been tested as inhibitors of tumor cell growth in culture, indicating potential use in cancer treatments (Forsch et al., 2002).
Propriétés
IUPAC Name |
2-(8-methyl-4-oxoquinazolin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-3-2-4-8-10(7)12-6-13(11(8)16)5-9(14)15/h2-4,6H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRBRGWGFGRPSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid | |
CAS RN |
875164-01-5 |
Source


|
| Record name | 2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)
![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)
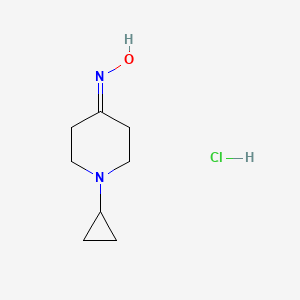
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)
![2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2714530.png)
![2-[(4-Chloro-2-fluorophenyl)sulfonyl-methylamino]acetic acid](/img/structure/B2714531.png)


